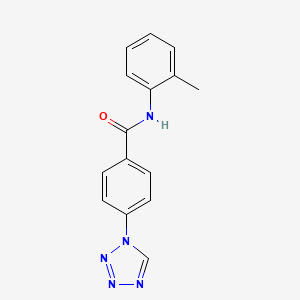![molecular formula C25H27ClN2O3 B11306325 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306325.png)
7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a diethylamino propyl chain, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and coumarins. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substituents, which confer distinct chemical and biological properties.
Some similar compounds include:
- 7-BROMO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 7-IODO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
These compounds can be compared based on their reactivity, stability, and biological activities to highlight the unique features of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
Eigenschaften
Molekularformel |
C25H27ClN2O3 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
7-chloro-2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27ClN2O3/c1-4-27(5-2)13-6-14-28-22(17-9-7-16(3)8-10-17)21-23(29)19-15-18(26)11-12-20(19)31-24(21)25(28)30/h7-12,15,22H,4-6,13-14H2,1-3H3 |
InChI-Schlüssel |
UNUOVCHSUPVQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11306243.png)
![5-[(4-{[(1-hydroxybutan-2-yl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11306244.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306263.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11306270.png)
![6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11306274.png)

![2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11306283.png)
![N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide](/img/structure/B11306291.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine](/img/structure/B11306292.png)
![2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11306299.png)
![2-(2-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306316.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11306317.png)
![2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306319.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B11306336.png)
